
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is a chemical compound with the molecular formula C13H12F3NOS and a molecular weight of 287.3 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the thiazole or phenyl ring .
Aplicaciones Científicas De Investigación
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol: This compound has a similar structure but with a methyl group instead of a propanol group.
Thiazole derivatives: Various thiazole derivatives share similar chemical properties and biological activities.
Uniqueness
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. The propanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Propiedades
Número CAS |
936850-79-2 |
|---|---|
Fórmula molecular |
C13H12F3NOS |
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H12F3NOS/c14-13(15,16)10-5-3-9(4-6-10)11-8-19-12(17-11)2-1-7-18/h3-6,8,18H,1-2,7H2 |
Clave InChI |
DDYRBGUYBFBOHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC(=N2)CCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


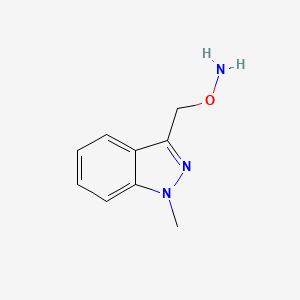
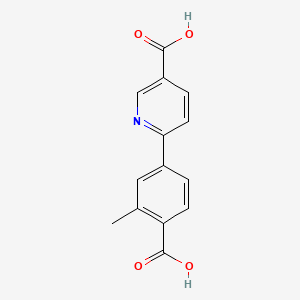


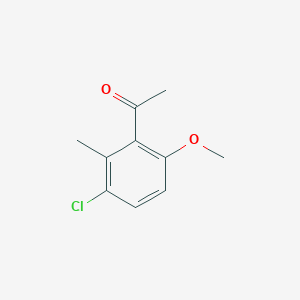
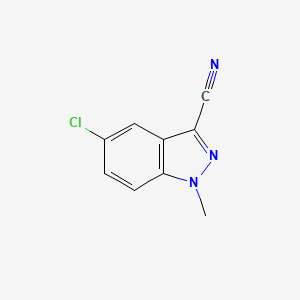
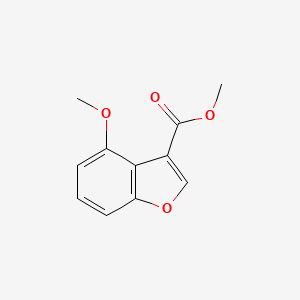
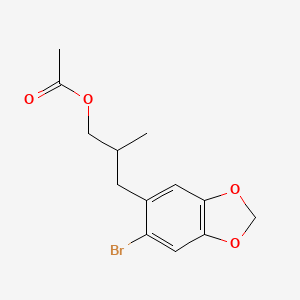
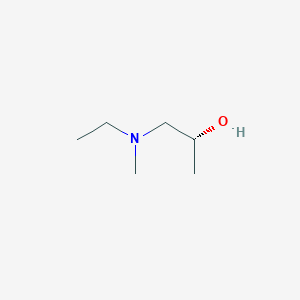
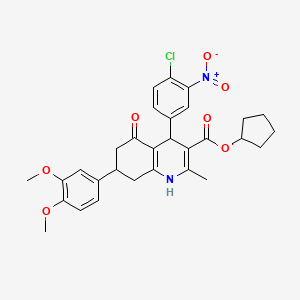


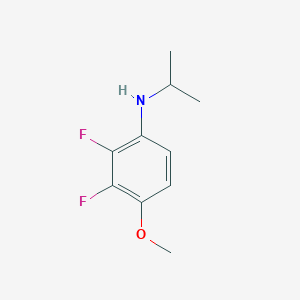
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
